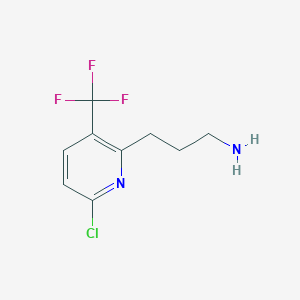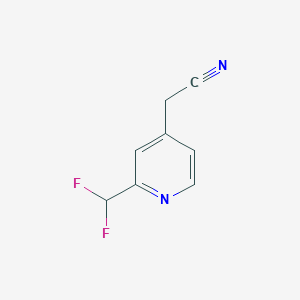
2-(Difluoromethyl)pyridine-4-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)pyridine-4-acetonitrile is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to an acetonitrile group. The unique structural features of this compound make it a valuable compound for various applications in medicinal chemistry, agrochemicals, and material sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the transition metal-free difluoromethylation using ethyl bromodifluoroacetate as the fluorine source . The process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)pyridine-4-acetonitrile may involve large-scale difluoromethylation processes that utilize readily available reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)pyridine-4-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include difluoromethylated pyridine derivatives, primary amines, and substituted pyridines, depending on the type of reaction and reagents used.
Applications De Recherche Scientifique
2-(Difluoromethyl)pyridine-4-acetonitrile has a wide range of applications in scientific research:
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways of bacteria, thereby inhibiting biofilm formation and reducing virulence . The difluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a potent bioactive molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Difluoromethylpyridine: A closely related compound with similar bioisosteric properties.
4-(Trifluoromethyl)pyridine: Another fluorinated pyridine derivative used in various chemical applications.
Uniqueness
2-(Difluoromethyl)pyridine-4-acetonitrile stands out due to its specific combination of the difluoromethyl and acetonitrile groups, which confer unique physicochemical properties. These properties include enhanced lipophilicity, bioavailability, and metabolic stability, making it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C8H6F2N2 |
|---|---|
Poids moléculaire |
168.14 g/mol |
Nom IUPAC |
2-[2-(difluoromethyl)pyridin-4-yl]acetonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-8(10)7-5-6(1-3-11)2-4-12-7/h2,4-5,8H,1H2 |
Clé InChI |
IHWMRQVNGXHHAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1CC#N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(Trifluoromethyl)cyclopropyl]hydrazine](/img/structure/B14850424.png)
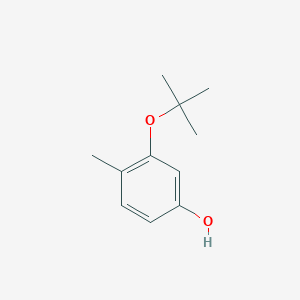
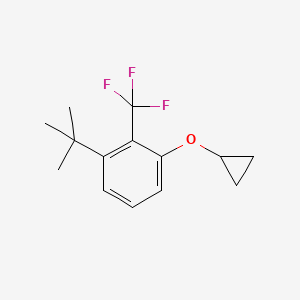
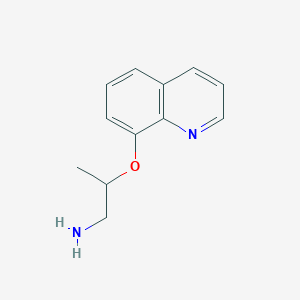
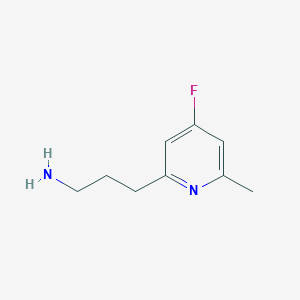
![1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850447.png)
